molecular formula C12H14N2O3 B14324309 1-(4-Methoxyphenyl)-4-methylpiperazine-2,5-dione CAS No. 106619-70-9

1-(4-Methoxyphenyl)-4-methylpiperazine-2,5-dione

Cat. No.: B14324309
CAS No.: 106619-70-9
M. Wt: 234.25 g/mol
InChI Key: HDSCFSIWSGBAFI-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-methylpiperazine-2,5-dione is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a piperazine ring with two ketone functionalities. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-4-methylpiperazine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine with methyl acetoacetate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the piperazine ring, followed by oxidation to introduce the ketone functionalities.

Reaction Conditions:

    Step 1: 4-Methoxyphenylhydrazine + Methyl acetoacetate

    Step 2: Cyclization

    Step 3: Oxidation

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-4-methylpiperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

1-(4-Methoxyphenyl)-4-methylpiperazine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-methylpiperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)piperazine: Lacks the ketone functionalities but shares the methoxyphenyl group.

    4-Methylpiperazine-2,5-dione: Lacks the methoxyphenyl group but shares the piperazine ring with ketone functionalities.

Uniqueness

1-(4-Methoxyphenyl)-4-methylpiperazine-2,5-dione is unique due to the combination of the methoxyphenyl group and the piperazine ring with ketone functionalities. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

106619-70-9

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4-methylpiperazine-2,5-dione

InChI

InChI=1S/C12H14N2O3/c1-13-7-12(16)14(8-11(13)15)9-3-5-10(17-2)6-4-9/h3-6H,7-8H2,1-2H3

InChI Key

HDSCFSIWSGBAFI-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N(CC1=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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